1-Butyl-4-methylpyridinium chloride
Overview
Description
1-Butyl-4-methylpyridinium chloride is an organic compound with the empirical formula C10H16ClN . It is also known by other names such as 1-Butyl-4-picolinium chloride and 4MBPCl . It is often used in biochemical research as a reagent .
Synthesis Analysis
A new type of ionic liquid-based iron oxide nanofluids was synthesized using 1-butyl-4-methylpyridinium chloride . The formation of dendrite-like nanostructures by 1-butyl-4-methylpyridinium chloride at the ionic liquid–nanoparticle interface was investigated. This solidification, induced under a high electric field, was found to be nanoparticle size-dependent and could be controlled by temperature and frequency changes .Molecular Structure Analysis
The molecular formula of 1-Butyl-4-methylpyridinium chloride is C10H16ClN . The average mass is 185.694 Da and the monoisotopic mass is 185.097122 Da .Chemical Reactions Analysis
In the context of ionic liquid-based nanofluids, the formation of dendrite-like nanostructures by 1-butyl-4-methylpyridinium chloride at the ionic liquid–nanoparticle interface has been observed . This solidification, induced under a high electric field, was found to be nanoparticle size-dependent and could be controlled by temperature and frequency changes .Scientific Research Applications
Aggregation Behavior in Aqueous Solutions : Singh and Kumar (2007) studied the self-aggregation of 1-butyl-3-methylimidazolium chloride and similar ionic liquids in aqueous solution using nuclear magnetic resonance (NMR) and fluorescence spectroscopy. Their findings contribute to understanding the aggregate structure of these compounds (Singh & Kumar, 2007).
Thermophysical Properties : Bandrés et al. (2009) conducted a thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, a compound closely related to 1-butyl-4-methylpyridinium chloride. They measured various properties such as density, speed of sound, and thermal properties over a range of temperatures. This research is crucial for understanding the behavior of such compounds as potential new solvents (Bandrés et al., 2009).
Electrochemical Degradation : Pieczyńska et al. (2015) investigated the electrochemical oxidation of imidazolium and pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride, in aqueous solutions. Their findings on degradation efficiency, intermediate products, and ecotoxicity evaluation contribute to the understanding of the environmental impact of these substances (Pieczyńska et al., 2015).
Use in Bromination Reactions : Borikar et al. (2009) demonstrated that 1-butyl-3-methylpyridinium tribromide is an efficient reagent for the nuclear bromination of anilines and phenols. This research indicates the potential of such compounds in organic synthesis (Borikar et al., 2009).
Ionic Liquid Analysis and Crystal Density Determination : Joseph et al. (2018) conducted a density functional theory study on ionic pairs including 1-butyl-4-methylpyridinium cations. This study offers insights into the interaction energies, band gaps, and molecular electrostatic potential of these ionic pairs (Joseph et al., 2018).
Bioremediation Process for Removal : Thamke et al. (2019) evaluated the cyto-genotoxicological impact of various ionic liquids, including 1-butyl-4-methylpyridinium chloride, and developed a biodegradation process using aerobic bacterial granules. This research is significant for environmental remediation efforts (Thamke et al., 2019).
Ionic Liquids in Energy Storage : Diaw et al. (2005) explored the use of ionic liquids, including 1-butyl-4-methylpyridinium tetrafluoroborate, as electrolytes for lithium batteries, highlighting their potential in energy storage applications (Diaw et al., 2005).
Photochemical Behavior in Surface Waters : Calza et al. (2017) studied the photochemical reactivity of 1-butyl-4-methylpyridinium tetrafluoroborate, among other ionic liquids, to understand their behavior in surface water environments. This research contributes to environmental safety assessments (Calza et al., 2017).
properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDTJNDMGOTFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049205 | |
Record name | 1-Butyl-4-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylpyridinium chloride | |
CAS RN |
112400-86-9 | |
Record name | N-Butyl-4-methylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112400869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-4-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-methylpyridinium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4ZM1NC0YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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